molecular formula C11H12N2S B13965894 (3-(4-Methylthiazol-5-yl)phenyl)methanamine

(3-(4-Methylthiazol-5-yl)phenyl)methanamine

Cat. No.: B13965894
M. Wt: 204.29 g/mol
InChI Key: OROFSACCUKZUCB-UHFFFAOYSA-N
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Description

3-(4-Methyl-5-thiazolyl)benzenemethanamine is an organic compound that features a thiazole ring attached to a benzene ring through a methanamine group The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyl-5-thiazolyl)benzenemethanamine typically involves the formation of the thiazole ring followed by its attachment to the benzene ring. One common method involves the reaction of 4-methylthiazole with benzylamine under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-(4-Methyl-5-thiazolyl)benzenemethanamine may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-5-thiazolyl)benzenemethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

3-(4-Methyl-5-thiazolyl)benzenemethanamine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(4-Methyl-5-thiazolyl)benzenemethanamine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    4-Methylthiazole: A simpler compound with a thiazole ring and a methyl group.

    Benzylamine: A compound with a benzene ring attached to an amine group.

    Thiazolidine: A reduced form of thiazole with a saturated ring.

Uniqueness

3-(4-Methyl-5-thiazolyl)benzenemethanamine is unique due to its combined structure of a thiazole ring and a benzene ring connected through a methanamine group. This unique structure imparts specific chemical and biological properties that are not present in simpler compounds like 4-methylthiazole or benzylamine.

Properties

Molecular Formula

C11H12N2S

Molecular Weight

204.29 g/mol

IUPAC Name

[3-(4-methyl-1,3-thiazol-5-yl)phenyl]methanamine

InChI

InChI=1S/C11H12N2S/c1-8-11(14-7-13-8)10-4-2-3-9(5-10)6-12/h2-5,7H,6,12H2,1H3

InChI Key

OROFSACCUKZUCB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C2=CC=CC(=C2)CN

Origin of Product

United States

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